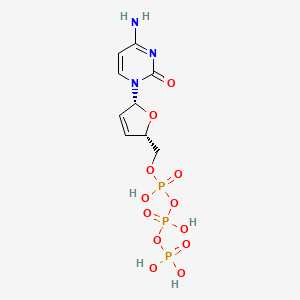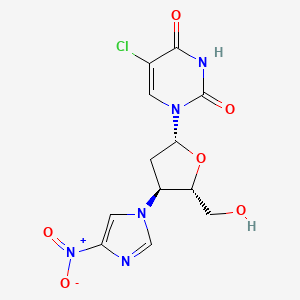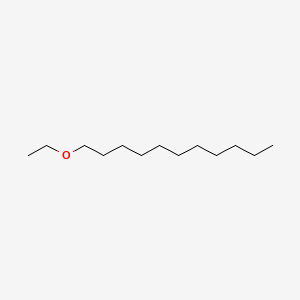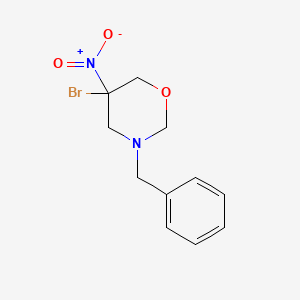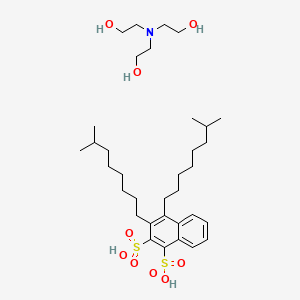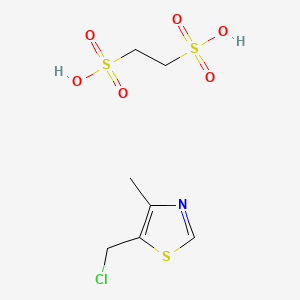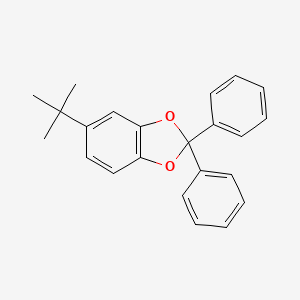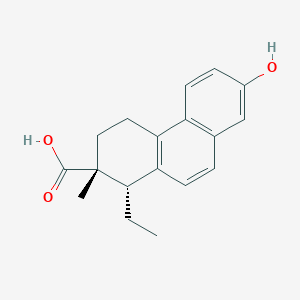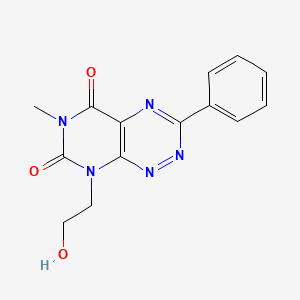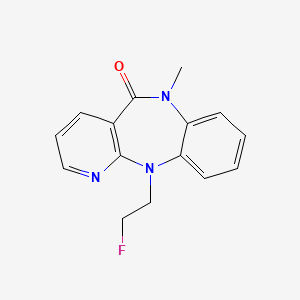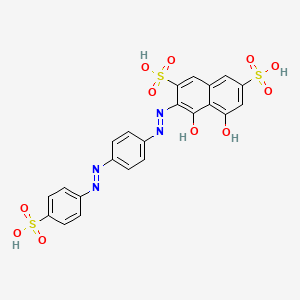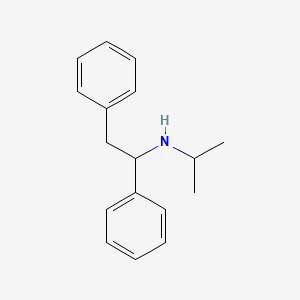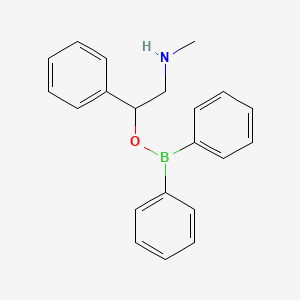
1,6-Naphthalenediol, 2,5-bis(((tetrahydro-2H-pyran-4-yl)amino)methyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Naphthalenediol, 2,5-bis(((tetrahydro-2H-pyran-4-yl)amino)methyl)-, dihydrochloride is a complex organic compound that features a naphthalene core substituted with two hydroxyl groups and two tetrahydro-2H-pyran-4-yl)amino)methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Naphthalenediol, 2,5-bis(((tetrahydro-2H-pyran-4-yl)amino)methyl)-, dihydrochloride typically involves multiple steps:
Formation of the Naphthalenediol Core: The naphthalene core is first functionalized with hydroxyl groups at the 1 and 6 positions. This can be achieved through various oxidation reactions.
Introduction of Aminomethyl Groups: The tetrahydro-2H-pyran-4-yl)amino)methyl groups are introduced through a substitution reaction. This involves the reaction of the naphthalenediol with tetrahydro-2H-pyran-4-yl)amine in the presence of a suitable catalyst.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
1,6-Naphthalenediol, 2,5-bis(((tetrahydro-2H-pyran-4-yl)amino)methyl)-, dihydrochloride undergoes various types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aminomethyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalenediol derivatives.
科学的研究の応用
1,6-Naphthalenediol, 2,5-bis(((tetrahydro-2H-pyran-4-yl)amino)methyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,6-Naphthalenediol, 2,5-bis(((tetrahydro-2H-pyran-4-yl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets. The aminomethyl groups can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,6-Naphthalenediol: Lacks the aminomethyl groups, making it less versatile in chemical reactions.
2,5-Bis(((tetrahydro-2H-pyran-4-yl)amino)methyl)-naphthalene: Similar structure but different substitution pattern.
Uniqueness
1,6-Naphthalenediol, 2,5-bis(((tetrahydro-2H-pyran-4-yl)amino)methyl)-, dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
122482-56-8 |
|---|---|
分子式 |
C22H30N2O4 |
分子量 |
386.5 g/mol |
IUPAC名 |
2,5-bis[(oxan-4-ylamino)methyl]naphthalene-1,6-diol |
InChI |
InChI=1S/C22H30N2O4/c25-21-4-3-19-18(20(21)14-24-17-7-11-28-12-8-17)2-1-15(22(19)26)13-23-16-5-9-27-10-6-16/h1-4,16-17,23-26H,5-14H2 |
InChIキー |
KHSZKSPROUCQTK-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1NCC2=C(C3=C(C=C2)C(=C(C=C3)O)CNC4CCOCC4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


